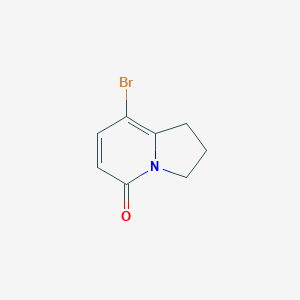

8-bromo-2,3-dihydro-1H-indolizin-5-one

Description

Significance of Indolizine (B1195054) and Indolizinone Scaffolds in Modern Organic Synthesis and Chemical Biology

Indolizine and its derivatives, including the indolizinone core, are considered privileged scaffolds in the development of new drug candidates and functional materials. derpharmachemica.comresearchgate.net Their structural similarity to indole (B1671886), a common motif in biologically active molecules, has spurred extensive research into their properties and applications. derpharmachemica.com The indolizine core offers several advantages for synthesis, including a π-electron-rich architecture, aromaticity, and planarity. derpharmachemica.com These features contribute to their diverse biological activities, which include antimicrobial, anti-inflammatory, and antitumor properties. derpharmachemica.comresearchgate.net

Indolizinone scaffolds, as a subset, are particularly valuable as synthetic intermediates. nih.govrsc.org They serve as precursors for the synthesis of indolizidine alkaloids and other complex natural products. nih.gov The dienamine and vinylogous amide functionalities within the indolizinone structure provide reactive handles for a variety of chemical transformations. nih.govrsc.org This versatility allows for the construction of a wide array of structurally diverse molecules with potential applications in materials science and as fluorescent markers in biological systems. researchgate.netnih.gov

Historical Trajectories and Foundational Discoveries in Indolizinone Synthesis

The synthesis of indolizine derivatives has a rich history, with classical methods like the Tschitschibabin reaction and 1,3-dipolar cycloadditions laying the groundwork for more advanced strategies. derpharmachemica.comrsc.org The development of methods to synthesize the indolizinone core is a more recent advancement. nih.gov Early methods for constructing indolizinones were pioneered using platinum(II) and indium(III) salts. nih.gov

Subsequent research has expanded the synthetic toolkit to include catalysts based on copper, silver, gold, and iodine. nih.gov A common mechanistic pathway involves the cyclization of a pyridine (B92270) derivative onto a metal-activated alkyne. nih.gov This is often followed by a rearrangement, such as a Wagner-Meerwein shift, to yield the final indolizinone product. nih.gov More recent synthetic developments include catalyst-free, thermally induced cycloisomerizations and microwave-assisted transformations, which offer more efficient and environmentally friendly routes to these valuable scaffolds. organic-chemistry.org

Structural Elucidation and Nomenclatural Specificity of 8-bromo-2,3-dihydro-1H-indolizin-5-one

The systematic name, this compound, precisely describes the molecule's structure. The parent structure is an indolizinone, a bicyclic system where a pyridine ring is fused to a pyrrole (B145914) ring at the nitrogen and an adjacent carbon. The "2,3-dihydro" designation indicates that the double bond in the five-membered ring of a fully aromatic indolizine is saturated. The "-5-one" suffix points to a carbonyl group at the 5th position of the ring system. Finally, "8-bromo" specifies the attachment of a bromine atom at the 8th position on the six-membered ring.

Below is a table detailing the key structural and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₈BrNO |

| IUPAC Name | This compound |

| CAS Number | Not explicitly found in searches |

| Molecular Weight | 214.06 g/mol (calculated) |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Note: Experimental data for some properties of this specific compound is limited in the public domain. Calculated values are provided where applicable.

Overview of Research Trajectories Pertaining to this compound and Related Molecular Architectures

Research involving this compound is primarily situated within the broader context of developing novel synthetic methodologies for functionalized indolizine and indolizinone derivatives. The bromo-substituent at the 8-position is of particular synthetic interest as it provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, leading to the creation of diverse molecular libraries for biological screening.

Studies on related bromo-substituted heterocyclic compounds, such as 5-bromo-3-substituted-hydrazono-1H-2-indolinones, have demonstrated that the presence and position of a bromine atom can significantly influence cytotoxic activity against cancer cell lines. nih.gov While direct biological studies on this compound are not widely reported, the synthetic utility of this compound and its derivatives continues to be an active area of investigation. The development of efficient, one-pot syntheses and the exploration of their reactivity in various cycloaddition and functionalization reactions are key research focuses. rsc.orgorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2,3-dihydro-1H-indolizin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-3-4-8(11)10-5-1-2-7(6)10/h3-4H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDBKUKFROETQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=O)N2C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Bromo 2,3 Dihydro 1h Indolizin 5 One and Analogous Indolizinone Derivatives

Strategic Approaches to the Indolizinone Core Construction

Domino and One-Pot Reaction Sequences for Indolizinone Assembly

Domino and one-pot reactions represent a highly efficient and atom-economical approach to constructing complex molecular architectures like the indolizinone framework from simple precursors in a single operation. researchgate.netunimi.it These sequences minimize the need for intermediate purification steps, thereby saving time, solvents, and reagents.

Several innovative one-pot strategies have been developed for the synthesis of indolizine (B1195054) and indolizinone derivatives. One notable method involves a rhodium(III)-catalyzed intramolecular oxidative annulation via C-H activation, which facilitates the facile synthesis of 2,3-dihydro-1H-indolizinium derivatives. rsc.org This process typically involves the reaction of benzaldehydes with alkyne-amines under mild conditions. rsc.org Another powerful approach is the palladium-catalyzed domino process, which enables the creation of polysubstituted indolizinones from readily available tertiary propargylic alcohols. organic-chemistry.org This reaction proceeds through a cascade involving aminopalladation, reductive elimination, and a 1,2-shift. organic-chemistry.org

Multi-component reactions (MCRs) are also central to the efficient assembly of indolizinones. ynu.edu.cn A one-pot method for synthesizing multi-substituted indolizines has been developed using α-halo-carbonyl compounds, pyridines, and electron-deficient alkenes. rsc.orgorganic-chemistry.org This transformation proceeds under transition-metal-free conditions, utilizing TEMPO as an oxidant. organic-chemistry.org The mechanism often involves the formation of a pyridinium (B92312) ylide, a 1,3-dipolar cycloaddition, and subsequent oxidative aromatization. organic-chemistry.org Such strategies highlight the power of domino sequences to rapidly build molecular complexity. researchgate.net

| Method | Key Features | Catalyst/Reagent | Reaction Type |

| Rhodium-Catalyzed Annulation | Mild conditions, C-H activation. rsc.org | Rhodium complexes, Cu(BF₄)₂. rsc.org | One-Pot, Oxidative Annulation |

| Palladium-Catalyzed Domino Process | Direct access to polysubstituted indolizinones. organic-chemistry.org | Palladium catalyst. organic-chemistry.org | Domino Cascade |

| Multi-component Reaction | Transition-metal-free, uses readily available materials. organic-chemistry.org | TEMPO (oxidant). organic-chemistry.org | One-Pot, 1,3-Dipolar Cycloaddition |

| Copper-Catalyzed Synthesis | Forms indolizines from ketones, pyridines, and acids. organic-chemistry.org | Copper catalyst. organic-chemistry.org | One-Pot, Domino |

Directed Synthesis of 8-bromo-2,3-dihydro-1H-indolizin-5-one

The directed synthesis of this compound requires precise control over precursor selection and reaction conditions to ensure the correct placement of the bromine substituent and the successful formation of the bicyclic dihydroindolizinone core.

The introduction of a bromine atom at the C-8 position of the indolizinone ring can be achieved through two primary strategies: by using a pre-brominated precursor or by late-stage bromination of the formed indolizinone scaffold.

Starting with a substituted pyridine (B92270) is a common and effective approach. For the synthesis of the target compound, a 3-bromopyridine (B30812) derivative serves as an ideal starting material. The bromine atom at the 3-position of the pyridine ring will ultimately become the C-8 bromine in the final indolizinone product. Subsequent elaboration of the side chain necessary for cyclization would then be performed on this brominated precursor.

Alternatively, late-stage bromination of a pre-formed 2,3-dihydro-1H-indolizin-5-one can be employed. This requires an electrophilic brominating agent. The regioselectivity of this reaction is governed by the electronic properties of the indolizinone ring. Reagents such as N-Bromosuccinimide (NBS) or a combination of ammonium (B1175870) bromide and an oxidant like Oxone are effective for the regioselective bromination of activated aromatic rings. organic-chemistry.org The presence of directing groups on the ring can further control the site of halogenation. organic-chemistry.org For instance, the synthesis of 5-bromo-1H-indole-2,3-dione derivatives has been achieved through such electrophilic substitution reactions. researchgate.net

The key step in forming the bicyclic system is the intramolecular cyclization to create the five-membered ring containing the ketone. Several advanced cyclization techniques are applicable.

A classic and robust method is the Dieckmann cyclization , which is an intramolecular Claisen condensation of a diester to form a β-keto ester. youtube.com In the context of the target molecule, a precursor such as a 3-bromopyridine substituted at the 2-position with a side chain containing two ester functionalities could be cyclized using a strong base like sodium ethoxide to form the desired five-membered ketone ring. youtube.com

More modern methods include transition-metal-catalyzed cycloisomerizations. For example, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic alcohols or their acetate (B1210297) derivatives provides an efficient route to indolizinones under mild conditions. organic-chemistry.orgorganic-chemistry.org This reaction can proceed through a cyclization/1,2-migration cascade. organic-chemistry.org Furthermore, catalyst-free, thermally induced cycloisomerization, sometimes expedited by microwave irradiation, offers another pathway from propargylic alcohols to the indolizinone core. organic-chemistry.org Palladium-catalyzed intramolecular C-H amidation has also been explored for the synthesis of related isoindolinone structures and represents a potential route. nih.gov

Achieving regiochemical control is paramount to ensure the synthesis of the specific 8-bromo isomer. The most reliable method for ensuring the correct regiochemistry is to begin the synthesis with a pyridine precursor that is already halogenated at the desired position. For instance, using a 3-bromopyridine derivative as the starting material locks in the future position of the bromine atom at C-8 of the indolizinone ring system.

When employing a late-stage halogenation strategy on the formed indolizinone ring, the inherent electronic directing effects of the bicyclic system come into play. The electron-donating character of the nitrogen atom influences the position of electrophilic attack. Computational and experimental studies are often required to predict the outcome. However, it is also possible to introduce a temporary directing group onto the indolizinone core to guide the brominating agent to the C-8 position, which can be removed in a subsequent step. Another advanced strategy involves functionalizing the C-8 position with a group amenable to conversion into a bromine atom, such as a boronic ester, which could be installed via C-H borylation and then subjected to a subsequent bromination reaction. A similar strategy has been noted where a C-8 triflate on an indolizine skeleton allows for Suzuki-Miyaura cross-coupling, demonstrating the feasibility of functionalizing this specific position. organic-chemistry.org

Considerations for Sustainable Synthetic Procedures in Indolizinone Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indolizinones to minimize environmental impact. rsc.org This involves the use of safer solvents, renewable starting materials, and processes that are both energy- and atom-efficient.

One promising sustainable approach is the use of biocatalysis. For example, lipases from Candida antarctica have been successfully employed as biocatalysts for the one-pot synthesis of indolizines. nih.gov These enzymatic reactions can offer high selectivity and are often performed in more environmentally benign solvent systems. The use of ultrasound irradiation can further enhance these biocatalyzed reactions, leading to pure products in shorter times. nih.gov

Mechanistic Investigations and Reactivity Profiles of 8 Bromo 2,3 Dihydro 1h Indolizin 5 One

Reaction Pathways and Intermediate Characterization

The formation of the 2,3-dihydro-1H-indolizin-5-one core, and by extension the 8-bromo substituted derivative, can be achieved through various synthetic routes. These pathways often involve complex, multi-step sequences that may proceed through several key intermediates.

Computational Elucidation of Reaction Mechanisms

While specific computational studies on 8-bromo-2,3-dihydro-1H-indolizin-5-one are not extensively documented in publicly available literature, the mechanisms of formation for the parent indolizinone scaffold and related heterocyclic systems have been investigated using computational methods. For instance, the synthesis of functionalized indolizines, which share the core bicyclic structure, has been explored through theoretical calculations. These studies often focus on cycloaddition reactions, such as the [3+2] cycloaddition between pyridinium (B92312) ylides and various dipolarophiles.

In related systems, computational analysis, like Density Functional Theory (DFT), has been employed to understand the molecular mechanism of cycloaddition reactions. For example, the reaction between aryl azides and ethyl propiolate leading to triazoles was found to proceed via a polar, single-step mechanism, challenging the initial hypothesis of stable zwitterionic intermediates. Such computational approaches could be applied to the synthesis of this compound to predict the most likely reaction pathways, transition state energies, and the influence of the bromine substituent on the reaction kinetics and thermodynamics.

One plausible synthetic route for 2,3-dihydro-1H-indolizin-5-one derivatives involves a tandem Knoevenagel condensation-intramolecular cyclization-oxidation sequence. Computational modeling of this sequence for the 8-bromo derivative would likely investigate the energetics of each step, including the initial condensation, the subsequent intramolecular attack to form the bicyclic ring, and the final oxidation to yield the indolizinone core. Another proposed mechanism involves a Michael addition, followed by intramolecular cyclization and aromatization.

Experimental Evidence for Key Intermediates (e.g., Zwitterionic, Radical)

Experimental studies on the synthesis of indolizine (B1195054) and indolizinone derivatives provide indirect evidence for the formation of various reactive intermediates. The synthesis of functionalized indolizines has been successfully achieved through a [3+2] cycloaddition reaction involving zwitterionic ketenimines and pyridinium salts, highlighting the role of zwitterionic species in the formation of the indolizine framework.

In the context of indolizine synthesis via 1,3-dipolar cycloadditions, the generation of a pyridinium ylide as a key intermediate is a well-established concept. This ylide, which is a zwitterionic species, then reacts with a suitable dipolarophile to construct the five-membered ring of the indolizine system. While direct spectroscopic observation of these intermediates can be challenging due to their transient nature, their existence is inferred from the products formed and by trapping experiments.

Radical intermediates, while less commonly proposed for the primary formation of the indolizinone ring, could potentially be involved in certain derivatization or side reactions, particularly under photochemical or specific redox conditions. However, the predominant mechanistic proposals for the formation of the 2,3-dihydro-1H-indolizin-5-one scaffold favor ionic pathways involving intermediates such as enolates, iminium ions, and zwitterionic species.

Kinetic Analyses of Indolizinone Formation

The rate of formation would be dependent on several factors, including the concentration of reactants, the temperature, the nature of the solvent, and the presence of a catalyst. For instance, in the synthesis of related indolizinone derivatives, the use of a catalytic amount of iodine was found to be crucial, indicating its involvement in the rate-determining step, likely the oxidation of a dihydroindolizine intermediate to the final indolizinone.

A kinetic study of the formation of this compound would involve monitoring the disappearance of starting materials and the appearance of the product over time, which could be achieved using techniques such as HPLC or NMR spectroscopy. The data obtained would allow for the determination of the reaction order, the rate constant, and the activation energy, providing valuable insights into the reaction mechanism.

Functional Group Transformations and Derivatization Reactivity

The presence of a bromine substituent and various C-H bonds on the this compound ring system offers opportunities for a range of functional group transformations and derivatizations.

C-H Functionalization at Various Ring Positions

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the modification of heterocyclic compounds. For the indolizine core, palladium-catalyzed direct C-H arylation with aryl halides has been demonstrated, showcasing the potential for introducing aryl groups at specific positions.

In the case of this compound, the electron-rich nature of the indolizine ring suggests that it would be susceptible to electrophilic substitution. However, the presence of the electron-withdrawing carbonyl group and the bromine atom will influence the regioselectivity of such reactions. The positions most amenable to C-H functionalization would likely be those activated by the nitrogen atom and not significantly deactivated by the carbonyl group. Computational studies could predict the most reactive sites for C-H activation.

Modern cross-coupling reactions, often catalyzed by transition metals like palladium, rhodium, or iridium, could potentially be employed for the C-H functionalization of the indolizinone core. These reactions would allow for the introduction of a variety of substituents, including alkyl, aryl, and heteroaryl groups, expanding the chemical diversity of this scaffold.

Reactivity of the Bromine Substituent for Further Functionalization

The bromine atom at the 8-position of the indolizinone ring is a key handle for further synthetic modifications. Bromo-substituted aromatic and heteroaromatic compounds are versatile intermediates in a wide array of cross-coupling reactions.

Table 1: Potential Cross-Coupling Reactions for the Derivatization of this compound

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid, boronic ester) | Palladium | C-C |

| Stille Coupling | Organotin Reagent | Palladium | C-C |

| Heck Coupling | Alkene | Palladium | C-C |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

| Ullmann Condensation | Alcohol, Amine, Thiol | Copper | C-O, C-N, C-S |

These reactions would allow for the introduction of a wide range of functional groups at the 8-position, significantly expanding the library of accessible derivatives. For instance, Suzuki and Stille couplings would enable the formation of C-C bonds, attaching new alkyl or aryl moieties. The Sonogashira coupling would introduce an alkyne, a versatile functional group for further transformations. The Buchwald-Hartwig amination would allow for the synthesis of 8-aminoindolizinone derivatives, while the Ullmann condensation could be used to introduce oxygen or sulfur-based functionalities. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, would be crucial for achieving high yields and selectivity in these transformations. The synthesis of various bromo-substituted indole (B1671886) derivatives and the evaluation of their structure-activity relationships underscore the importance of the bromine atom as a point for diversification.

Cycloaddition Reactions (e.g., Diels-Alder) of the Indolizinone Diene System

The 2,3-dihydro-1H-indolizin-5-one core possesses a conjugated diene system within its six-membered ring, making it a potential candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the indolizinone acts as the diene component, reacting with a dienophile to form a new six-membered ring. The reactivity of this diene system is influenced by both electronic and steric factors, including the presence and position of substituents on the indolizinone ring.

The bromine atom at the C-8 position of this compound is expected to play a significant role in the reactivity of the diene. As an electron-withdrawing group, the bromine atom can decrease the electron density of the diene system, which may, in turn, affect the rate of the Diels-Alder reaction. Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. masterorganicchemistry.com Conversely, an electron-withdrawing substituent on the diene, such as bromine, could potentially slow down a normal electron-demand Diels-Alder reaction.

However, the indolizinone system also features a nitrogen atom and a carbonyl group, which can modulate the electronic properties of the diene. While direct experimental studies on the Diels-Alder reactivity of this compound are not extensively documented, the principles of cycloaddition reactions on related indolizine systems provide valuable insights. For instance, in fully aromatic indolizines, cycloadditions are well-known, often proceeding as [8+2] cycloadditions to form cyclazine derivatives. mdpi.com In the case of 2,3-dihydro-1H-indolizin-5-one, the focus is on the [4+2] cycloaddition of the diene portion of the six-membered ring.

The general course of a Diels-Alder reaction involving the this compound diene system with a generic dienophile is depicted below. The reaction would lead to the formation of a bridged bicyclic adduct.

Table 1: Illustrative Diels-Alder Reactions of the this compound Diene System

| Diene | Dienophile | Product | Reaction Conditions (Hypothetical) |

| This compound | Maleic anhydride | Bridged bicyclic adduct | High temperature, inert solvent (e.g., toluene, xylene) |

| This compound | N-Phenylmaleimide | Bridged bicyclic adduct | Thermal or Lewis acid catalysis |

| This compound | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Initial adduct, may undergo further rearrangement or aromatization | Heating in a high-boiling solvent |

It is important to note that in some related systems, such as 5-substituted indolizines with a good leaving group, cycloaddition can be followed by elimination, leading to an aromatized product. mdpi.com While bromine is a halogen, its ability to act as a leaving group in a subsequent elimination step would depend on the specific reaction conditions and the nature of the initially formed cycloadduct.

Aromatization and Tautomerism in Indolizinone Systems

The structure of this compound allows for the possibility of tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. mdpi.com In the case of this indolizinone, the primary tautomeric equilibrium would be between the keto form (this compound) and the enol form (8-bromo-5-hydroxy-2,3-dihydro-1H-indolizinium).

The keto form is generally the more stable tautomer in simple cyclic ketones. However, the stability of the enol form can be enhanced by factors such as aromaticity. In this specific case, the enolization of the keto group at C-5 would lead to the formation of a hydroxyl group and the introduction of a double bond. This enol form, 8-bromo-5-hydroxy-2,3-dihydro-1H-indolizinium, would result in a fully aromatic pyridinium ring fused to the five-membered ring. The gain in aromatic stabilization energy could significantly favor the enol tautomer.

The equilibrium between the keto and enol forms is influenced by the solvent, temperature, and pH. In aqueous solutions, the tautomeric balance of similar heterocyclic ketones can be finely tuned. For instance, studies on indazolinones have shown that the oxo-form (keto) is dominant, but the hydroxy-form (enol) is also present. nih.gov

Aromatization of the 2,3-dihydro-1H-indolizin-5-one ring system can also be achieved through chemical reactions, such as oxidation. This process would involve the removal of two hydrogen atoms from the five-membered ring, leading to the formation of a fully aromatic indolizinium salt. The presence of the bromine atom at C-8 is unlikely to directly participate in this type of aromatization but will influence the electronic properties of the resulting aromatic system.

Table 2: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features | Relative Stability (Predicted) |

| Keto Form | This compound | Carbonyl group at C-5. | Generally stable, but potentially less so than the enol form due to lack of full aromaticity in the six-membered ring. |

| Enol Form | 8-bromo-5-hydroxy-2,3-dihydro-1H-indolizinium | Hydroxyl group at C-5; fully aromatic pyridinium ring. | Potentially favored due to the gain in aromatic stabilization energy. |

The study of such tautomeric equilibria is crucial for understanding the reactivity and biological activity of these compounds, as the different tautomers can exhibit distinct chemical properties.

Structural Modification and Analogue Generation of the 8 Bromo 2,3 Dihydro 1h Indolizin 5 One Scaffold

Design Principles for Diversifying Indolizinone Chemical Space

While specific studies detailing the diversification of the 8-bromo-2,3-dihydro-1H-indolizin-5-one scaffold are not extensively documented in the reviewed literature, the principles for expanding the chemical space of related heterocyclic systems are well-established. These strategies primarily focus on leveraging the existing functional groups and the core structure to introduce molecular diversity in a controlled and predictable manner.

The key design principles applicable to the This compound scaffold include:

Scaffold Hopping and Core Refinement: This involves modifying the bicyclic indolizinone core itself. For the 2,3-dihydro-1H-indolizin-5-one system, this could entail ring expansion, contraction, or the introduction of additional heteroatoms.

Functional Group Interconversion: The lactam functionality and the aromatic bromide are prime sites for modification. The carbonyl group can be reduced or converted to a thiocarbonyl, while the bromide is an ideal electrophilic partner for various cross-coupling reactions.

Substituent-Based Diversification: The aromatic ring and the saturated portion of the indolizinone can be functionalized with a wide array of substituents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The bromine at the 8-position is a particularly powerful tool for this, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups through well-established palladium-catalyzed cross-coupling reactions. nih.govbeilstein-journals.orgbeilstein-journals.org

Stereochemical Diversity: The saturated part of the indolizinone scaffold contains stereocenters that can be systematically varied to explore the three-dimensional chemical space.

The strategic application of these principles allows for the generation of a library of analogues with diverse pharmacological profiles.

Synthesis of Fused Polycyclic Indolizinone Architectures

The synthesis of fused polycyclic structures from the This compound scaffold represents an advanced strategy for creating novel and complex molecular architectures. While direct examples starting from this specific bromo-indolizinone are not prevalent in the surveyed literature, established synthetic methodologies for related systems can be extrapolated.

One of the most powerful methods for constructing fused rings is through intramolecular cyclization reactions. For the target molecule, this could be achieved by first introducing a suitably functionalized substituent at the 8-position via a cross-coupling reaction. For instance, a Sonogashira coupling could introduce an alkyne, which could then undergo a cyclization to form a new ring. organic-chemistry.orgwikipedia.org

Another approach involves cycloaddition reactions. The indolizine (B1195054) system is known to participate in [8+2] cycloadditions, which could be a potential route to complex polycyclic systems, although the reactivity of the dihydro-indolizinone core in such reactions would need to be investigated. jbclinpharm.org

A representative, albeit hypothetical, synthetic sequence for a fused polycyclic system is outlined below:

| Step | Reaction Type | Reactant | Product |

| 1 | Sonogashira Coupling | This compound , terminal alkyne with a pendant nucleophile | 8-(alkynyl)-2,3-dihydro-1H-indolizin-5-one derivative |

| 2 | Intramolecular Cyclization | 8-(alkynyl)-2,3-dihydro-1H-indolizin-5-one derivative | Fused polycyclic indolizinone |

This strategy allows for the creation of rigid, three-dimensional structures that can present pharmacophoric elements in a well-defined spatial orientation.

Stereoselective Synthesis of Indolizinone and Indolizidinone Derivatives

The stereochemistry of the indolizinone and its reduced indolizidinone counterpart is crucial for biological activity. The stereoselective synthesis of derivatives from the This compound scaffold can be approached through several methods, primarily focusing on the controlled reduction of the lactam and the enamine-like double bond within the core structure.

While the literature does not provide specific examples for the stereoselective reduction of This compound , general methods for the hydrogenation of related indolizine systems have been reported. nih.govresearchgate.net These studies indicate that the diastereoselectivity of the hydrogenation can be influenced by the catalyst, solvent, and the substitution pattern on the ring system. nih.gov

For instance, heterogeneous hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) could potentially lead to the formation of indolizidinone derivatives. The facial selectivity of the hydrogen addition would likely be directed by the existing stereochemistry and steric hindrance of the bicyclic system. Theoretical calculations on related indolizine systems suggest that keto-enol tautomerism can play a role in determining the stereochemical outcome of hydrogenation. nih.gov

A potential stereoselective reduction is depicted in the following table:

| Substrate | Reaction | Product | Stereochemical Outcome |

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 8-bromo-hexahydro-indolizin-5-one | Potentially a mixture of diastereomers, with the ratio dependent on reaction conditions. |

Further derivatization of the resulting stereoisomers would allow for a systematic exploration of the impact of stereochemistry on biological function.

Introduction of Diverse Substituents on the Indolizinone Core

The introduction of a wide array of substituents onto the This compound core is readily achievable through modern cross-coupling methodologies. The bromine atom at the 8-position serves as a versatile synthetic handle for this purpose. The most prominent and applicable reactions are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the aryl bromide of the indolizinone and an organoboron reagent (e.g., a boronic acid or ester). mt.comlibretexts.org This method is highly versatile, with a broad tolerance for functional groups, allowing for the introduction of various aryl and heteroaryl moieties. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgnih.gov This is a powerful tool for introducing a diverse range of amino substituents, which are common features in many bioactive molecules. The choice of phosphine (B1218219) ligand is often critical for the success of these couplings. rsc.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orgmdpi.com The resulting alkynyl-substituted indolizinones can serve as precursors for further transformations.

The table below summarizes these key transformations on the This compound scaffold.

| Reaction | Coupling Partner | Catalyst System (Representative) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 8-aryl-2,3-dihydro-1H-indolizin-5-one |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, phosphine ligand (e.g., XPhos), base (e.g., NaOtBu) | 8-(amino)-2,3-dihydro-1H-indolizin-5-one |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 8-(alkynyl)-2,3-dihydro-1H-indolizin-5-one |

These reactions provide a robust platform for generating extensive libraries of novel indolizinone derivatives for biological screening.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 8 Bromo 2,3 Dihydro 1h Indolizin 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-bromo-2,3-dihydro-1H-indolizin-5-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its complex structure.

High-Resolution ¹H and ¹³C NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected chemical shifts (δ) for the protons of this compound are predicted based on the electronic effects of the constituent atoms and the bicyclic ring system. The electron-withdrawing bromine atom and the amide carbonyl group significantly influence the positions of adjacent proton signals, typically shifting them to a lower field (higher ppm).

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon (C5) is expected to have the most downfield chemical shift, a characteristic feature of amide groups. The carbon atom attached to the bromine (C8) will also be significantly affected.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | CH₂ | ~4.1 - 4.3 | t | ~45 - 50 |

| 2 | CH₂ | ~2.3 - 2.5 | m | ~25 - 30 |

| 3 | CH₂ | ~3.0 - 3.2 | t | ~50 - 55 |

| 5 | C | - | - | ~165 - 170 |

| 6 | CH | ~6.5 - 6.7 | d | ~110 - 115 |

| 7 | CH | ~7.0 - 7.2 | d | ~120 - 125 |

| 8 | C-Br | - | - | ~100 - 105 |

| 8a | C | - | - | ~135 - 140 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity

To definitively assign the proton and carbon signals and establish the bonding network, two-dimensional (2D) NMR techniques are indispensable. uni.lu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C1, C2, and C3, confirming the saturated five-membered ring's structure. It would also show a correlation between the aromatic protons on C6 and C7.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms and protons. uni.lu Each CH, CH₂, or CH₃ group produces a cross-peak, allowing for the direct assignment of a proton's signal to its attached carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). uni.lu This is crucial for piecing together the entire molecular structure. For instance, the proton at C1 would show a correlation to the carbonyl carbon at C5 and the bridgehead carbon at C8a, confirming the indolizine (B1195054) core structure.

Specialized NMR for Heteroatoms (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom. nist.gov In this compound, the nitrogen is part of an amide system. Its chemical shift would be indicative of this functionality and would be influenced by the bicyclic and conjugated nature of the molecule. The expected ¹⁵N chemical shift would likely fall in the range typical for amides, around -250 to -280 ppm relative to nitromethane.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong absorption from the amide carbonyl (C=O) stretching vibration.

Interactive Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch | Amide | ~1680 - 1650 | Strong |

| C=C Stretch | Aromatic Ring | ~1600 - 1450 | Medium-Weak |

| C-N Stretch | Amide/Amine | ~1400 - 1200 | Medium |

| C-H Stretch | Aliphatic (CH₂) | ~2960 - 2850 | Medium |

| C-H Stretch | Aromatic (C=C-H) | ~3100 - 3000 | Weak |

| C-Br Stretch | Aryl Halide | ~600 - 500 | Medium-Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₈H₈BrNO), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which is 214.06 g/mol . cymitquimica.com

The presence of a bromine atom is readily identifiable in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak and any bromine-containing fragments.

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group or the nitrogen atom.

Loss of a bromine radical: Resulting in a fragment at [M-79/81]⁺.

Loss of carbon monoxide (CO): From the carbonyl group, leading to a fragment at [M-28]⁺.

Retro-Diels-Alder type reactions: Cleavage of the bicyclic ring system.

Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Possible Fragment Identity | Notes |

| 213 | 215 | [C₈H₈⁷⁹BrNO]⁺ / [C₈H₈⁸¹BrNO]⁺ | Molecular Ion (M⁺) |

| 185 | 187 | [M - CO]⁺ | Loss of carbon monoxide |

| 134 | 134 | [M - Br]⁺ | Loss of a bromine radical |

| 106 | 106 | [C₇H₈N]⁺ | Subsequent fragmentation after loss of Br and CO |

Note: The relative intensities of these peaks depend on the ionization method and energy.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry

X-ray crystallography provides the most definitive structural evidence by mapping the electron density of a single crystal. This technique can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, obtaining suitable single crystals would allow for an unambiguous determination of its molecular geometry. The analysis would reveal the planarity of the six-membered ring and the conformation of the five-membered ring. Furthermore, crystallographic data would detail how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the compound's physical properties. Although specific crystal data for this compound is not publicly available, a successful analysis would yield precise data as shown in the hypothetical table below.

Interactive Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~820 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.7 |

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallography experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Following a comprehensive review of scientific literature, no specific experimental or theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, including its absorption maxima (λmax) and associated electronic transitions, could be located.

The electronic absorption properties of a molecule are determined by its unique chemical structure. In the case of this compound, the indolizinone core, substituted with a bromine atom, would be expected to exhibit characteristic π → π* and n → π* transitions. The bromine atom, acting as a chromophore, would likely influence the position and intensity of these absorption bands through electronic effects on the conjugated system. However, without experimental data, a detailed analysis of its electronic transitions and the compilation of a data table of absorption maxima are not possible at this time.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Assessment

The compound this compound possesses a chiral center, making it a candidate for analysis by chiroptical spectroscopic methods such as Circular Dichroism (CD). CD spectroscopy is a powerful technique for distinguishing between enantiomers and providing information about their absolute configuration and conformational preferences in solution.

Despite extensive searches, no published experimental or calculated circular dichroism data for the enantiomers of this compound were found. The enantiomeric assessment of this compound would involve separating the racemic mixture into its individual enantiomers, followed by the measurement of their respective CD spectra. A positive or negative Cotton effect at specific wavelengths would be characteristic of each enantiomer. In the absence of such studies, a data table detailing the chiroptical properties cannot be provided.

Computational and Theoretical Chemistry Studies Applied to 8 Bromo 2,3 Dihydro 1h Indolizin 5 One Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. For 8-bromo-2,3-dihydro-1H-indolizin-5-one, these methods would elucidate the distribution of electrons within the fused ring system, which is crucial for understanding its reactivity and stability.

Detailed Research Findings: Calculations such as Hartree-Fock (HF) or post-HF methods would map the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are key indicators of reactivity. A lower HOMO-LUMO energy gap generally suggests higher reactivity. For instance, in related heterocyclic systems, the introduction of a bromine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's susceptibility to nucleophilic or electrophilic attack.

The stability of the molecule can be assessed by calculating its total electronic energy. Isomeric stability can also be compared; for example, theoretical calculations could determine the energetic preference for the bromine atom at the C-8 position versus other positions on the aromatic ring. These calculations also allow for the generation of an electrostatic potential map, which visually represents the electron-rich and electron-poor regions of the molecule, highlighting sites prone to intermolecular interactions.

Table 1: Illustrative Frontier Orbital Energies This table represents hypothetical data that would be generated from quantum chemical calculations on this compound compared to its parent compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,3-dihydro-1H-indolizin-5-one | -6.2 | -1.5 | 4.7 |

| This compound | -6.5 | -1.9 | 4.6 |

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscape Mapping

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium-sized organic molecules. DFT would be instrumental in determining the most stable three-dimensional structure (geometry optimization) and exploring the potential energy surface of this compound.

Detailed Research Findings: A geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) would provide precise bond lengths, bond angles, and dihedral angles for the molecule's ground state. This optimized geometry is the starting point for most other computational analyses, including frequency calculations to confirm that the structure is a true energy minimum.

Energy landscape mapping involves locating various conformers of the molecule and the transition states that connect them. For the flexible dihydro-indolizinone ring, DFT could identify different puckering conformations and calculate their relative energies, revealing the most likely shapes the molecule will adopt in solution. The presence of the bromine atom could introduce specific steric or electronic effects that influence these conformational preferences.

Table 2: Illustrative Optimized Geometric Parameters from DFT Calculations This table shows a selection of hypothetical bond lengths and angles for the optimized structure.

| Parameter | Value |

|---|---|

| C(8)-Br Bond Length | 1.90 Å |

| C(5)=O Bond Length | 1.23 Å |

| C(7)-C(8)-C(8a) Bond Angle | 120.5° |

| C(1)-N(4)-C(8a) Bond Angle | 108.2° |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often in a simulated solvent environment, to observe its dynamic behavior over time.

Detailed Research Findings: MD simulations can provide a detailed picture of the conformational flexibility of the saturated portion of the indolizinone core. By tracking the atomic coordinates over nanoseconds or longer, one can identify the most populated conformational states and the timescales of transitions between them.

Furthermore, MD is a powerful tool for studying intermolecular interactions. By simulating the compound in a solvent like water or in the presence of a biological macromolecule (like an enzyme), researchers can analyze the formation and lifetime of hydrogen bonds, van der Waals contacts, and other non-covalent interactions. For example, a simulation could reveal how the bromine atom and the carbonyl oxygen of the molecule interact with water molecules or with amino acid residues in a protein's active site. nih.gov Such studies are crucial for understanding the solvation properties and potential biological activity of the compound.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly useful application.

Detailed Research Findings: Using the GIAO (Gauge-Independent Atomic Orbital) method, typically within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. These values can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra by referencing them against a standard like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions allows for the unambiguous assignment of signals in an experimental spectrum, which can be complex for a molecule with multiple distinct protons and carbons. Models can predict how the bromine substituent influences the chemical shifts of nearby protons and carbons, particularly the aromatic protons on the six-membered ring. modgraph.co.ukrsc.org Discrepancies between predicted and experimental shifts can sometimes point to specific conformational effects or strong intermolecular interactions not accounted for in the gas-phase calculation.

Table 3: Illustrative Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) This table provides a hypothetical example of how computational predictions would be compared to experimental data.

| Proton | Experimental δ (ppm) | Predicted δ (ppm) |

|---|---|---|

| H-1a | ~3.0 | 2.95 |

| H-1b | ~3.2 | 3.18 |

| H-2a | ~2.1 | 2.05 |

| H-6 | ~7.2 | 7.15 |

| H-7 | ~7.5 | 7.48 |

Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactivity.

Detailed Research Findings: Computational modeling can be used to explore the mechanisms of reactions that form the indolizinone core, such as cyclization reactions. organic-chemistry.orgnih.gov By locating the transition state (the highest energy point along the reaction coordinate) for each proposed step, chemists can calculate the activation energy. The pathway with the lowest activation energy is the most likely to occur. This analysis provides a detailed understanding of why a reaction is selective and what factors control its rate.

For example, if this compound were to undergo a reaction, such as a nucleophilic aromatic substitution to replace the bromine, computational methods could model the entire reaction profile. This would involve identifying the structure and energy of the starting materials, the transition state, any intermediates (like a Meisenheimer complex), and the final products. Such studies are critical for predicting the feasibility of a reaction and for designing improved synthetic routes. The fundamental reactivity of the parent indolizinone scaffold in reactions like Diels-Alder cycloadditions has been explored, providing a basis for future computational investigations into how substituents like bromine might alter this reactivity. nih.govrsc.org

Advanced Analytical and Process Methodologies for 8 Bromo 2,3 Dihydro 1h Indolizin 5 One Research

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable tools for the purification and analysis of 8-bromo-2,3-dihydro-1H-indolizin-5-one, allowing for the separation of the target compound from starting materials, by-products, and degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques in this context.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of polar and non-polar compounds, making it well-suited for this compound. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

A typical RP-HPLC method for a bromo-substituted heterocyclic compound like this compound would likely utilize a C18 or C8 column. The mobile phase would consist of a mixture of an aqueous component (such as water with a pH modifier like formic acid or phosphoric acid to ensure peak sharpness) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities.

For preparative HPLC, which is used for purification, the developed analytical method can be scaled up by using a larger column and a higher flow rate. The collected fractions containing the purified compound can then be verified for purity using the analytical method.

Gas Chromatography (GC):

For volatile and thermally stable compounds, Gas Chromatography (GC) offers high resolution and sensitivity. Given the heterocyclic nature of this compound, its volatility would need to be assessed. If sufficiently volatile, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be a powerful analytical tool.

For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane, would be a suitable starting point. The injector and detector temperatures, as well as the oven temperature program, would need to be optimized to ensure proper volatilization without thermal degradation. GC-MS is particularly valuable as it provides structural information about the analyte and any impurities, aiding in their identification.

Table 1: Illustrative Chromatographic Conditions for Analysis of Bromo-Indolizinone Derivatives

| Parameter | HPLC (Illustrative) | GC-MS (Illustrative) |

| Column | C18, 4.6 x 150 mm, 5 µm | 5% Phenyl-polysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium |

| Gradient/Program | 20-80% B over 15 min | 100°C (1 min), then 15°C/min to 280°C (5 min) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | UV at 254 nm | Mass Spectrometer (EI mode) |

| Injection Volume | 10 µL | 1 µL (splitless) |

This table presents hypothetical conditions based on common practices for similar compounds and would require specific optimization for this compound.

Quantitative Analysis and Purity Assessment Methods

Accurate quantification and purity assessment are crucial for the characterization of this compound. These methods are essential for determining the yield of a synthesis, for quality control, and for stability studies.

Quantitative HPLC:

Using a validated HPLC method, the purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks. For more accurate quantitative analysis, an external or internal standard method is employed. An external standard curve is generated by injecting known concentrations of a certified reference standard of this compound and plotting the peak area against concentration. The concentration of the unknown sample can then be determined from this curve.

Quantitative NMR (qNMR):

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful absolute quantification method that does not require a reference standard of the analyte itself. By integrating the signal of a specific proton of this compound against the signal of a known amount of an internal standard with a well-defined structure and purity (e.g., maleic acid or dimethyl sulfone), the exact concentration or purity of the sample can be calculated.

Other Techniques:

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared to the theoretical values for the molecular formula of this compound.

Titration: If the compound possesses basic or acidic properties, potentiometric or acid-base titration can be used for quantification.

Process Optimization Strategies for Laboratory-Scale Synthesis

The synthesis of this compound on a laboratory scale can be optimized to improve yield, purity, and efficiency. Common synthetic routes to the indolizinone core involve cyclization reactions.

Key Optimization Parameters:

Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the outcome of the synthesis. For instance, in a cyclization reaction, a systematic study of different solvents with varying polarities and boiling points can reveal the optimal medium. Microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields.

Catalyst and Reagent Screening: If the synthesis is catalyzed, screening different catalysts (e.g., palladium complexes for cross-coupling reactions) and their ligands can lead to significant improvements. The stoichiometry of the reagents should also be carefully optimized to maximize the conversion of the limiting reagent and minimize the formation of by-products.

Work-up and Purification: The work-up procedure, including extractions and washes, should be designed to efficiently remove unreacted starting materials and major impurities. The choice of crystallization solvent is critical for obtaining a high-purity solid product with good recovery.

Table 2: Example of a Parameter Optimization Study for a Hypothetical Synthesis Step

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome (Yield/Purity) |

| Solvent | Toluene | Dioxane | Acetonitrile | Dioxane showed best results |

| Temperature | 80 °C | 100 °C | 120 °C | 100 °C was optimal |

| Catalyst Loading | 1 mol% | 2 mol% | 5 mol% | 2 mol% gave best balance |

| Reaction Time | 4 h | 8 h | 12 h | 8 h sufficient for completion |

This table is a generic representation of a process optimization study.

Impurity Profiling and Stability Assessment under Laboratory Conditions

Understanding the impurity profile and the stability of this compound is crucial for its handling, storage, and further use.

Impurity Profiling:

Impurity profiling involves the identification and quantification of all potential impurities in a sample. These can include:

Starting materials and reagents: Unreacted precursors from the synthesis.

Intermediates: Compounds formed during the reaction that have not fully converted to the final product.

By-products: Formed through side reactions.

Degradation products: Formed due to the instability of the compound.

A combination of chromatographic (HPLC, GC) and spectroscopic (MS, NMR) techniques is used for impurity profiling. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of unknown impurities.

Stability Assessment:

Stability testing, often through forced degradation studies, provides insights into the intrinsic stability of the compound and helps to identify potential degradation pathways. In a forced degradation study, the compound is subjected to stress conditions more severe than those it would typically encounter during storage.

Typical Stress Conditions:

Acidic and Basic Hydrolysis: The compound is treated with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

Thermal Stress: The solid compound is heated to an elevated temperature.

Photostability: The compound is exposed to UV and visible light.

The samples from these stress studies are then analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from all its degradation products) to determine the extent of degradation and to characterize the degradants.

A Safety Data Sheet for this compound indicates that it is stable under recommended storage conditions, which are typically cool and dry. aaronchem.com However, comprehensive forced degradation studies would provide more detailed information on its potential liabilities.

Challenges and Future Research Directions in 8 Bromo 2,3 Dihydro 1h Indolizin 5 One Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

A primary challenge in the chemistry of 8-bromo-2,3-dihydro-1H-indolizin-5-one is the establishment of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Atom economy, which maximizes the incorporation of starting materials into the final product, is a crucial metric. Future research should focus on moving beyond classical, multi-step syntheses that often generate significant waste.

Key research objectives in this area include:

Catalytic C-H Activation: Developing methods for the direct construction of the indolizinone core through palladium, rhodium, or copper-catalyzed C-H activation/annulation cascades. This approach would reduce the need for pre-functionalized starting materials.

Multicomponent Reactions (MCRs): Designing one-pot MCRs that bring together three or more simple precursors to assemble the target molecule in a single, convergent step.

Flow Chemistry: Adapting or developing syntheses using continuous flow reactors to improve reaction efficiency, safety, and scalability.

Progress in these areas will be essential for making this compound and its derivatives readily accessible for further study and application.

Expanding the Chemical Space Through Novel Functionalization Strategies

The bromine atom at the C8 position is a synthetic linchpin, providing a reactive handle for a wide array of post-synthesis modifications. Expanding the chemical space around the this compound scaffold is critical for tuning its properties. The application of modern cross-coupling reactions is a particularly fruitful avenue for future exploration. Drawing parallels from studies on other bromo-substituted heterocycles, such as 5-bromo-1,2,3-triazines, a variety of transformations can be envisioned. researchgate.net

An efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine (B172147) has been described, which allows for the preparation of a wide range of (hetero)aryl derivatives. researchgate.net Similarly, the functionalization of 1-benzyl-5-bromoindolin-2-one has been used to create novel anticancer agents by linking the core to various arylthiazole moieties. mdpi.com These examples strongly suggest that the C8-bromo position on the indolizinone core can be leveraged for significant diversification.

Future functionalization strategies should include:

Palladium-Catalyzed Cross-Coupling: Systematic investigation of Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination/etherification reactions to install diverse aryl, alkyl, alkynyl, and amino groups.

Metal-Halogen Exchange: Use of organolithium or Grignard reagents to replace the bromine, followed by trapping with various electrophiles to introduce a different set of functional groups.

Direct C-H Functionalization: Exploring reactions that modify other positions on the indolizinone ring system, leaving the bromine atom available for subsequent, orthogonal transformations.

Table 1: Potential Cross-Coupling Reactions for C8-Functionalization

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Installed Functional Group | Reference Analogy |

|---|---|---|---|---|

| Suzuki Coupling | (Hetero)arylboronic acid/ester | Pd(PPh₃)₄ / Na₂CO₃ | (Hetero)aryl | researchgate.net |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl | researchgate.net |

| Buchwald-Hartwig Amination | Amine (primary/secondary) | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Amino | researchgate.net |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Alkenyl | mdpi.com |

Deeper Mechanistic Understanding of Complex Transformations and Rearrangements

The indolizinone scaffold, like many nitrogen-containing heterocycles, may be prone to unexpected rearrangements or complex reaction pathways under certain conditions. A thorough mechanistic understanding is vital to both control desired transformations and avoid unwanted side reactions. Future research must allocate resources to detailed mechanistic studies.

Areas of focus should include:

Reaction Kinetics: Performing kinetic analysis of key synthetic and functionalization reactions to understand reaction orders, rate-determining steps, and the influence of catalysts and reagents.

Isotopic Labeling: Using isotopically labeled substrates (e.g., with ¹³C or ¹⁵N) to trace the pathways of atoms during complex bond-forming or rearrangement processes.

In Situ Spectroscopy: Employing techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates that provide clues to the reaction mechanism.

Computational Modeling: Using Density Functional Theory (DFT) to model reaction energy profiles, transition states, and intermediate structures, complementing experimental findings.

Rational Design of Indolizinone Derivatives via Computational Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific properties before their synthesis. cuny.edu This in silico approach can significantly accelerate the development of novel this compound derivatives by predicting their electronic, steric, and bioactive properties. rsc.org

The successful use of computational modeling to design and tune the properties of related heterocyclic systems, such as quinazolinone-based PARP-1 inhibitors and pyrido[3,2-b]indolizine fluorophores, provides a clear roadmap. rsc.orgnih.gov For instance, Time-Dependent Density Functional Theory (TD-DFT) calculations were used to predict the photophysical properties of novel indolizine-based fluorophores, guiding the selection of substitution patterns to achieve a wide range of emission colors. nih.gov

Future computational efforts should focus on:

Quantum Mechanical Calculations: Using DFT and TD-DFT to predict key properties like HOMO/LUMO energy levels, absorption/emission wavelengths, and reaction energetics. nih.gov This can guide the design of derivatives for applications in materials science.

Molecular Docking: Simulating the binding of indolizinone derivatives into the active sites of biological targets (e.g., kinases, enzymes) to prioritize candidates for synthesis and biological evaluation. rsc.org

Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate structural features of synthesized derivatives with their observed activity, enabling the prediction of potency for new, unsynthesized compounds. rsc.org

ADMET Prediction: Performing in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify candidates with favorable drug-like profiles early in the discovery process. rsc.org

Table 2: Applicable Computational Methods for Rational Design

| Computational Method | Objective | Predicted Properties | Relevant Application Area | Reference Analogy |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Predict electronic structure and reactivity | HOMO/LUMO energies, reaction barriers | Synthesis, Materials Science | cuny.edunih.gov |

| Molecular Docking | Predict binding mode and affinity to a biological target | Binding pose, scoring functions | Medicinal Chemistry | rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity | Predicted IC₅₀/EC₅₀ values | Medicinal Chemistry | rsc.org |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of a molecule in its environment | Conformational stability, binding free energy | Medicinal Chemistry, Materials Science | mdpi.com |

Emerging Applications in Material Science and Advanced Chemical Systems

While the initial focus for many heterocyclic scaffolds is often medicinal chemistry, the unique electronic and structural features of the indolizinone core suggest potential applications in other advanced fields. The rational design of pyrido[3,2-b]indolizine as a tunable fluorescent scaffold demonstrates that the broader indolizine (B1195054) family can serve as a core for functional organic fluorophores. nih.gov This opens a promising avenue for derivatives of this compound.

Future research should explore:

Organic Electronics: Investigating derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where tunable electronic properties are paramount.

Fluorescent Probes and Sensors: Designing and synthesizing derivatives that exhibit changes in their fluorescence (e.g., turn-on/off) in response to specific analytes (e.g., metal ions, pH, reactive oxygen species), leveraging the principles of rational fluorophore design. nih.gov

Nonlinear Optical (NLO) Materials: Exploring the NLO properties of push-pull systems based on the indolizinone scaffold, where electron-donating and electron-withdrawing groups are installed to induce a strong molecular dipole. Materials with significant NLO properties have applications in chemical dynamics, biophysics, and solid-state physics. rsc.org

Covalent Organic Frameworks (COFs): Using functionalized indolizinone derivatives as building blocks for the construction of porous, crystalline COFs for applications in gas storage, separation, and catalysis.

By systematically addressing these challenges and exploring these research frontiers, the scientific community can unlock the full potential of this compound as a valuable scaffold in both chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-bromo-2,3-dihydro-1H-indolizin-5-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For brominated indole derivatives, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems is widely used. Optimization includes varying reaction time (e.g., 12–24 hours), catalyst loading (e.g., CuI), and solvent ratios. Post-reaction workup involves extraction with ethyl acetate, drying with anhydrous Na₂SO₄, and purification via flash column chromatography (70:30 ethyl acetate:hexane) . Yield improvements may require temperature screening (e.g., 60–90°C) and additive studies (e.g., bases or ligands) .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on / NMR, HRMS, and TLC. Bromine substituents induce deshielding in NMR (e.g., aromatic protons at δ 7.23–7.14 ppm) and distinct signals (e.g., C-Br at ~121 ppm). HRMS analysis (e.g., FAB-HRMS m/z 427.0757 [M+H]) confirms molecular weight. TLC (R = 0.30 in ethyl acetate:hexane) monitors reaction progress. Impurity profiling may require HPLC with UV detection at 254 nm .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Flash chromatography with gradient elution (hexane to ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC (C18 column, methanol:water mobile phase) improves separation. Recrystallization from ethanol or acetone-water mixtures enhances purity. Residual solvents (e.g., DMF) are removed via rotary evaporation under vacuum at 90°C .

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound via cross-coupling reactions, and how are side products minimized?

- Methodological Answer : Suzuki-Miyaura coupling with arylboronic acids is a key strategy. Optimize conditions using Pd(PPh) (1–5 mol%), KCO as base, and DMF:HO (3:1) at 80–100°C. Catalyst screening (e.g., PdCl(dppf)) and ligand additives (e.g., XPhos) reduce homocoupling byproducts. Monitor reaction progress via NMR (e.g., δ -114.65 ppm for fluorinated analogs) .

Q. How can computational chemistry aid in predicting the reactivity and bioactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinases). QSAR models correlate substituent effects (e.g., bromine position) with bioactivity. PubChem data (CID 11615537) provides reference physicochemical properties .

Q. What crystallographic techniques are suitable for determining the molecular structure of this compound, and how is data refinement conducted?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the 3D structure. Use SHELX programs for data processing (SHELXS for solution, SHELXL for refinement). Hydrogen bonding (C–H···O) and halogen interactions (C–Br···π) are analyzed via Mercury software. Twinning and disorder are addressed using PLATON’s ADDSYM algorithm .

Q. How do researchers analyze conflicting spectral data (e.g., NMR vs. HRMS) for this compound derivatives?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or impurities. Use - HSQC/HMBC to verify connectivity. High-resolution mass spectrometry (HRMS) with ESI+/ESI– modes distinguishes isotopic patterns (e.g., vs. ). For ambiguous cases, independent synthesis of proposed structures and X-ray validation are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |